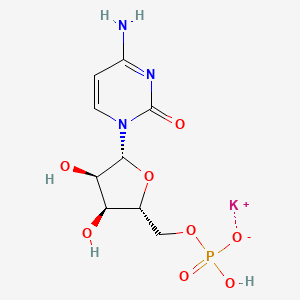
P-rCyd.K+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-rCyd.K+ is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-rCyd.K+ typically involves a series of chemical reactions that require precise control over reaction conditions. One common method involves the use of high-performance rare-earth materials to form the magnetic core of the compound . The reaction conditions often include high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of P-rCyd.K+ involves large-scale synthesis techniques. These methods often utilize advanced equipment and technologies to ensure the compound is produced efficiently and with high purity. The use of automated systems and continuous monitoring of reaction conditions are crucial to maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: P-rCyd.K+ undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The reactions involving P-rCyd.K+ typically require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen or metal hydrides. Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of P-rCyd.K+, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
P-rCyd.K+ has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, P-rCyd.K+ is studied for its potential role in cellular processes and its ability to interact with biological molecules. In medicine, the compound is being investigated for its potential therapeutic applications, including its use in drug delivery systems and as a diagnostic tool .
Wirkmechanismus
The mechanism of action of P-rCyd.K+ involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels, particularly potassium channels, which play a crucial role in cellular signaling and homeostasis. By modulating the activity of these channels, P-rCyd.K+ can influence various physiological processes, including cell excitability and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
P-rCyd.K+ is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other potassium channel modulators and ion channel inhibitors. P-rCyd.K+ stands out due to its high selectivity and efficiency in modulating potassium channels, making it a valuable tool in both research and therapeutic applications .
Conclusion
P-rCyd.K+ is a compound with significant potential in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industry. As research continues, the applications and understanding of P-rCyd.K+ are expected to expand, further highlighting its importance in science and medicine.
Eigenschaften
Molekularformel |
C9H13KN3O8P |
|---|---|
Molekulargewicht |
361.29 g/mol |
IUPAC-Name |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
ZFVIUJJWAXAQHV-IAIGYFSYSA-M |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[K+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
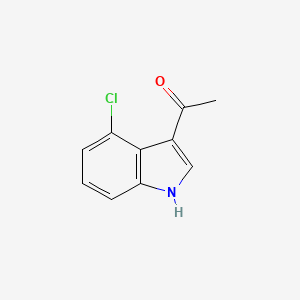

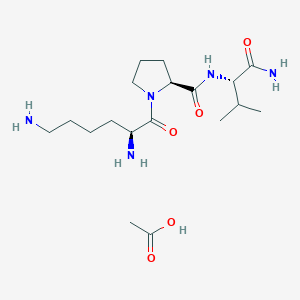

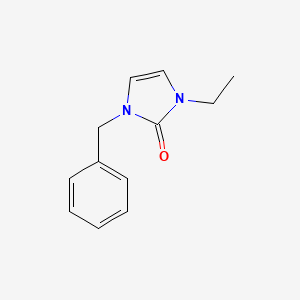
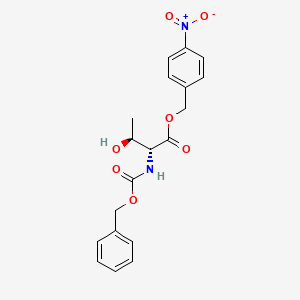
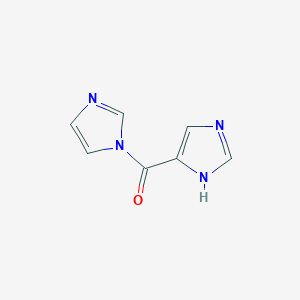


![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)
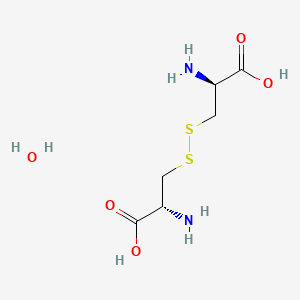
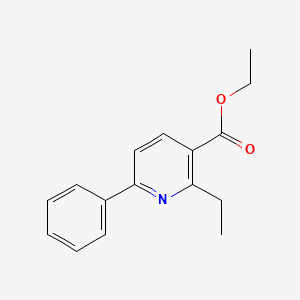
![(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12831569.png)
